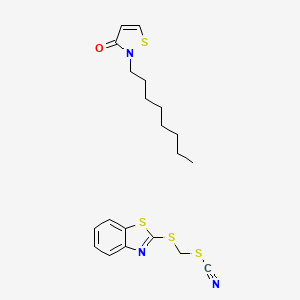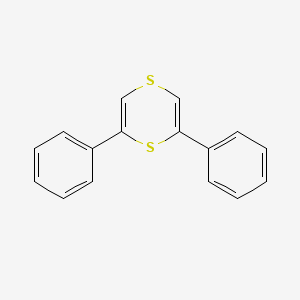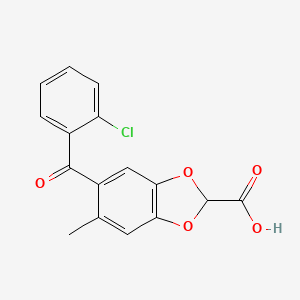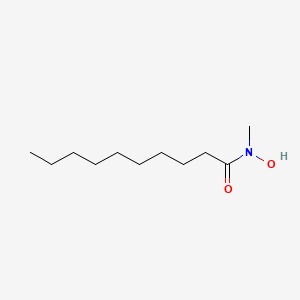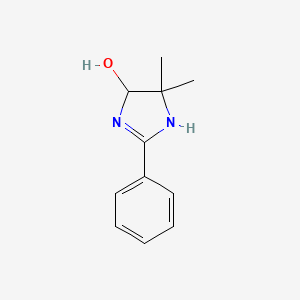
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol can be achieved through various methods. One common approach involves the cyclization of amidines and ketones under transition-metal-free conditions . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . These reactions typically require mild conditions and can be carried out in aqueous or ethanolic solutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions include imidazolone derivatives, amine derivatives, and substituted imidazoles .
Scientific Research Applications
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the dimethyl groups.
4,5-Dihydro-1H-imidazole-4-ol: Similar core structure but without the phenyl and dimethyl groups.
Uniqueness
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is unique due to the presence of both phenyl and dimethyl groups, which enhance its chemical stability and biological activity.
Properties
CAS No. |
90859-31-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenyl-1,4-dihydroimidazol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-11(2)10(14)12-9(13-11)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3,(H,12,13) |
InChI Key |
DHVGCZJXRGUSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C(N1)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


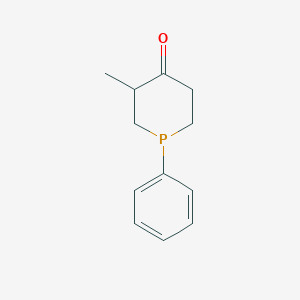
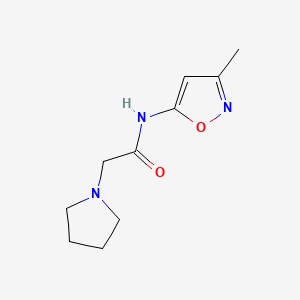
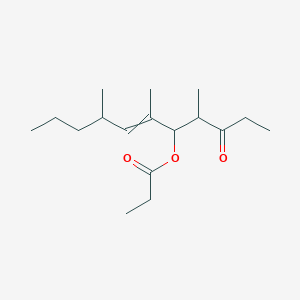
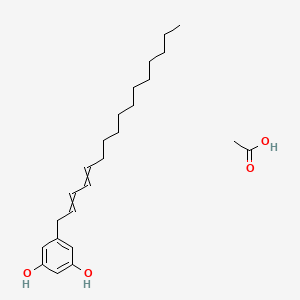
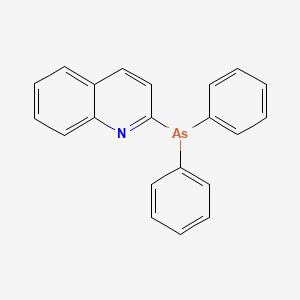
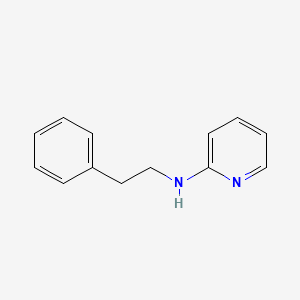
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
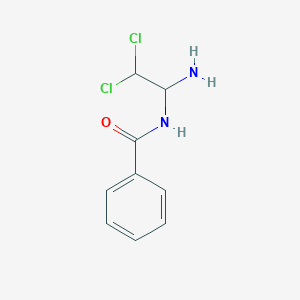
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
